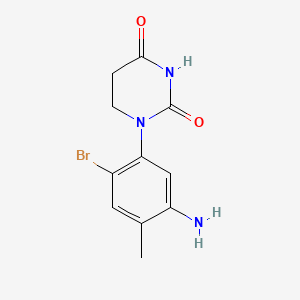
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is an organic compound that features both a pyridine ring and a tetrahydrofuran ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, a suitable leaving group is introduced at the 3-position.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a reactive group at the 3-position.
Coupling Reaction: The pyridine and tetrahydrofuran derivatives are coupled using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield an imine, while reduction of the pyridine ring could yield a piperidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and tetrahydrofuran rings.
Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine would depend on its specific biological target. Generally, compounds with pyridine and tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-2-amine: Similar structure but with the amine group at a different position.
1-(Pyridin-3-yl)-3-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with the tetrahydrofuran ring at a different position.
1-(Pyridin-2-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.
Uniqueness
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is unique due to the specific positioning of the pyridine and tetrahydrofuran rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(oxolan-3-yl)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c13-12(11-2-1-6-14-8-11)4-3-10-5-7-15-9-10/h1-2,6,8,10,12H,3-5,7,9,13H2 |
InChI Key |
BKKVZXYNKXDYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCC(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)






![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)




